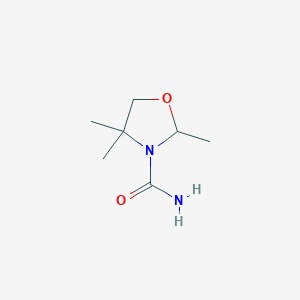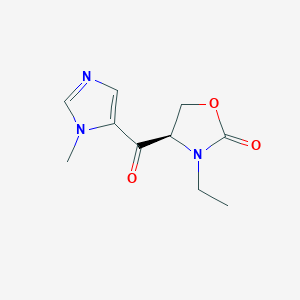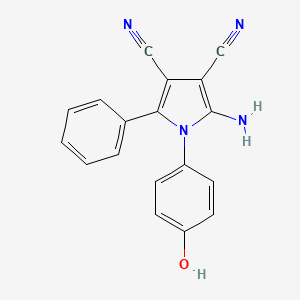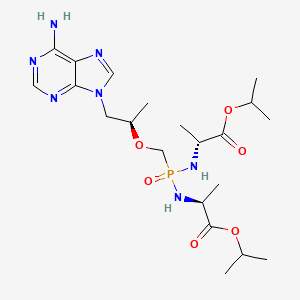
1-Propyl-4-trifluoromethyl-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-4-trifluoromethyl-cyclohexane is a cycloalkane derivative characterized by the presence of a propyl group and a trifluoromethyl group attached to a cyclohexane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon-carbon bonds are single bonds . The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Propyl-4-trifluoromethyl-cyclohexane can be achieved through various methods, including radical trifluoromethylation and photoredox catalysis. Photoredox catalysis, on the other hand, utilizes visible light to drive the reaction, making it an efficient and environmentally friendly method . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propyl-4-trifluoromethyl-cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propyl-4-trifluoromethyl-cyclohexane has a wide range of scientific research applications, including:
Biology: Its unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-Propyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, binding selectivity, and metabolic stability . These properties allow it to interact with specific enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Propyl-4-trifluoromethyl-cyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane without any substituents.
1-Propyl-cyclohexane: A cyclohexane derivative with only a propyl group attached.
4-Trifluoromethyl-cyclohexane: A cyclohexane derivative with only a trifluoromethyl group attached.
The presence of both the propyl and trifluoromethyl groups in this compound makes it unique, as it combines the properties of both substituents, leading to enhanced chemical and biological activities .
Eigenschaften
Molekularformel |
C10H17F3 |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
1-propyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10H17F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
PTYQZBOAGMMPHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)




![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)


![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)




